molecular formula C19H19Cl2NO B1359611 3,4-Dichloro-3'-piperidinomethyl benzophenone CAS No. 898793-54-9

3,4-Dichloro-3'-piperidinomethyl benzophenone

Cat. No.: B1359611
CAS No.: 898793-54-9
M. Wt: 348.3 g/mol
InChI Key: NDRVCSVHJNHGSC-UHFFFAOYSA-N
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Description

3,4-Dichloro-3'-piperidinomethyl benzophenone (DCPMBP) is an important organic compound commonly used in a variety of scientific research applications. It is a synthetic molecule with a unique structure, consisting of a benzene ring with an attached piperidine ring and two chlorine substituents. DCPMBP is an important intermediate in organic synthesis and has a variety of uses in the laboratory, including the synthesis of other compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.

Scientific Research Applications

1. Environmental Impact and Water Treatment

  • Benzophenone compounds, including derivatives similar to 3,4-Dichloro-3'-piperidinomethyl benzophenone, are utilized as UV filters and are often found in environmental matrices. Their presence in water poses potential ecological and health threats. The transformation of these compounds during water treatment processes, especially chlorination, results in the formation of toxic by-products. This aspect is critical in assessing the environmental impact and strategies for water treatment (Liu, Wei, Liu, & Du, 2016).

2. Chemical Synthesis and Structural Studies

  • Compounds structurally related to this compound have been synthesized and characterized, revealing insights into their molecular structure and properties. These studies often involve single-crystal X-ray diffraction, highlighting their conformations and intermolecular interactions, which are essential for understanding their potential applications in various fields, such as materials science (Karthik et al., 2021).

3. Degradation and Toxicity Studies in Water Treatment

  • The degradation process and resulting toxicity of benzophenone derivatives during water treatment, including methods like ozonation and oxidation with potassium permanganate, have been extensively studied. These investigations provide vital information on the environmental fate and safety of such compounds, which is crucial for the development of more effective and eco-friendly water treatment solutions (Guo, Lin, Xu, & Qi, 2016).

4. Photostability and Toxicity in Aquatic Environments

  • Research on the photostability of benzophenone-type UV filters, closely related to this compound, has shown varying degrees of stability and toxicity in water. These findings are significant for understanding the environmental impact of such chemicals in aquatic ecosystems, particularly in swimming pools and sea swimming areas (Zhuang et al., 2013).

5. Transformation Characteristics and Ecological Risk

  • Studies on the transformation characteristics of benzophenone-type UV filters during chlorination disinfection treatments have identified various halogenated products. This research highlights the increased acute toxicity and potential ecological risks associated with these transformation products in water treatment processes (Yang et al., 2017).

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRVCSVHJNHGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643163
Record name (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-54-9
Record name Methanone, (3,4-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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